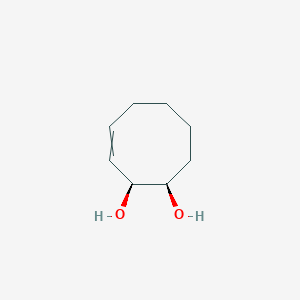
(1R,2S)-Cyclooct-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-Cyclooct-3-ene-1,2-diol is a chiral organic compound characterized by its unique cyclooctene ring structure with two hydroxyl groups attached at the first and second positions The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-Cyclooct-3-ene-1,2-diol typically involves the dihydroxylation of cyclooctene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO₄) in the presence of a chiral ligand and a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired diol with high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is crucial for cost-effective and environmentally friendly industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-Cyclooct-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the diol can lead to the formation of cyclooctane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in pyridine, PBr₃ in dichloromethane.
Major Products:
Oxidation: Cyclooctane-1,2-dione, cyclooctane-1,2-dicarboxylic acid.
Reduction: Cyclooctane-1,2-diol.
Substitution: Cyclooct-3-ene-1,2-dichloride, cyclooct-3-ene-1,2-dibromide.
Aplicaciones Científicas De Investigación
(1R,2S)-Cyclooct-3-ene-1,2-diol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The diol is utilized in the production of polymers, resins, and other materials with specific stereochemical properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-Cyclooct-3-ene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral environments in biological systems, leading to specific biochemical effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
(1S,2R)-Cyclooct-3-ene-1,2-diol: The enantiomer of (1R,2S)-Cyclooct-3-ene-1,2-diol with opposite stereochemistry.
Cyclooctane-1,2-diol: A saturated analogue without the double bond.
Cyclooct-4-ene-1,2-diol: A regioisomer with the double bond at a different position.
Uniqueness: this compound is unique due to its specific (1R,2S) configuration, which imparts distinct stereochemical properties
Propiedades
Número CAS |
170211-27-5 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(1R,2S)-cyclooct-3-ene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h3,5,7-10H,1-2,4,6H2/t7-,8+/m0/s1 |
Clave InChI |
AIWBBAVNOGRJMH-JGVFFNPUSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C=CC1)O)O |
SMILES canónico |
C1CCC(C(C=CC1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




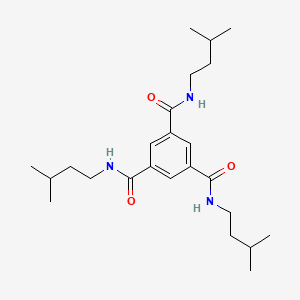


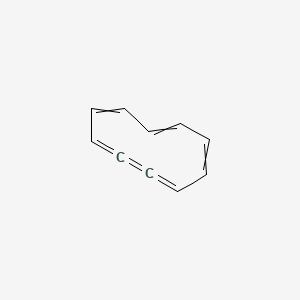
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
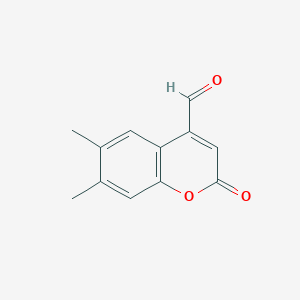
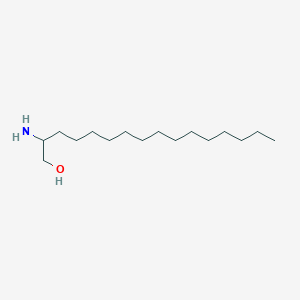
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
